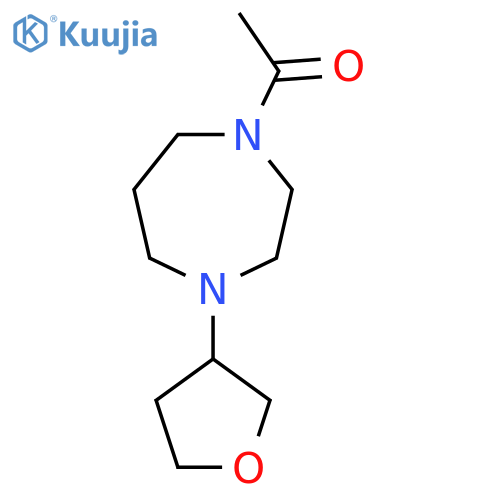Cas no 2310099-13-7 (1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one)
1-4-(オキソラン-3-イル)-1,4-ジアゼパン-1-イルエタン-1-オンは、複素環化合物に分類される有機化合物です。オキソラン(テトラヒドロフラン)環とジアゼパン環が結合した構造を持ち、高い分子多様性と立体特異性を示します。この化合物は医薬品中間体としての応用が期待され、特に神経科学分野や鎮痛剤開発におけるリガンド設計に有用です。極性官能基を有するため水溶性が調整可能であり、生体適合性にも優れています。また、分子内に複数の配位サイトを有することから金属錯体形成能も注目されています。安定性に優れた結晶性固体として取り扱える点も実用上の利点です。

2310099-13-7 structure
商品名:1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one
CAS番号:2310099-13-7
MF:C11H20N2O2
メガワット:212.288702964783
CID:5339358
1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
- 1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
- 1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one
-
- インチ: 1S/C11H20N2O2/c1-10(14)12-4-2-5-13(7-6-12)11-3-8-15-9-11/h11H,2-9H2,1H3
- InChIKey: PHHABIICVXZUTO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)N1CCN(C(C)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 233
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 32.8
1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6556-5373-1mg |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one |
2310099-13-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5373-2μmol |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one |
2310099-13-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6556-5373-2mg |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one |
2310099-13-7 | 2mg |
$59.0 | 2023-09-08 |
1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2310099-13-7 (1-4-(oxolan-3-yl)-1,4-diazepan-1-ylethan-1-one) 関連製品
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2230780-65-9(IL-17A antagonist 3)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量